molecular formula C14H21Cl2N3OS B4891261 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride

4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride

Cat. No.: B4891261
M. Wt: 350.3 g/mol
InChI Key: GDFGUMHMBOZDLZ-UHFFFAOYSA-N
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Description

4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine typically involves the reaction of 6-methyl-1H-benzimidazole-2-thiol with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethanol
  • 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-(4-aminophenyl)benzimidazole

Uniqueness

4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine is unique due to the presence of both the benzimidazole and morpholine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS.2ClH/c1-11-2-3-12-13(10-11)16-14(15-12)19-9-6-17-4-7-18-8-5-17;;/h2-3,10H,4-9H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFGUMHMBOZDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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